molecular formula C14H25N5O2 B2746894 4-Amino-1-isopropyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide CAS No. 2101198-19-8

4-Amino-1-isopropyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide

Cat. No. B2746894
CAS RN: 2101198-19-8
M. Wt: 295.387
InChI Key: YJNZDMOUHPRZLF-UHFFFAOYSA-N
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Description

4-Amino-1-isopropyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been shown to have beneficial effects in a variety of diseases, including diabetes, cancer, and cardiovascular disease.

Mechanism of Action

4-Amino-1-isopropyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide activates AMPK by binding to the AMPK β subunit and allosterically inducing a conformational change that exposes the catalytic site of the α subunit. This leads to phosphorylation of downstream targets involved in energy metabolism, such as acetyl-CoA carboxylase (ACC) and glucose transporter 4 (GLUT4). Activation of AMPK also leads to inhibition of mTOR signaling, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
Activation of AMPK by 4-Amino-1-isopropyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide has several biochemical and physiological effects, including increased glucose uptake, increased fatty acid oxidation, decreased lipogenesis, and inhibition of gluconeogenesis. 4-Amino-1-isopropyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide has also been shown to induce autophagy, which is a cellular process involved in the degradation of damaged proteins and organelles. In addition, 4-Amino-1-isopropyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide has been shown to have anti-inflammatory effects in animal models of sepsis and colitis.

Advantages and Limitations for Lab Experiments

4-Amino-1-isopropyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide is a highly specific activator of AMPK, which makes it a valuable tool for studying the role of AMPK in cellular and physiological processes. However, 4-Amino-1-isopropyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide has some limitations for lab experiments, including its relatively low solubility in aqueous solutions and its potential for off-target effects at high concentrations. In addition, 4-Amino-1-isopropyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide has not been extensively studied in human clinical trials, which limits its potential for therapeutic development.

Future Directions

For research on 4-Amino-1-isopropyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide include further characterization of its effects on cellular and physiological processes, identification of its molecular targets and off-target effects, and development of more potent and selective AMPK activators. In addition, the potential therapeutic applications of 4-Amino-1-isopropyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide in human diseases should be further explored, including its effects on glucose metabolism, cancer cell growth, and cardiovascular disease. Finally, the safety and efficacy of 4-Amino-1-isopropyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide in human clinical trials should be evaluated to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 4-Amino-1-isopropyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide involves several steps, starting with the reaction of 4-bromo-1H-pyrazole-3-carboxamide with isopropylamine to form 4-amino-1-isopropyl-1H-pyrazole-3-carboxamide. This intermediate is then reacted with 3-chloropropylmorpholine to form 4-amino-1-isopropyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide, which is the final product. The synthesis of 4-Amino-1-isopropyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide has been described in detail in several publications and is considered to be a reliable and reproducible method.

Scientific Research Applications

4-Amino-1-isopropyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide has been extensively studied in preclinical models of various diseases, including diabetes, cancer, and cardiovascular disease. In these studies, 4-Amino-1-isopropyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide has been shown to activate AMPK and improve glucose uptake, insulin sensitivity, and lipid metabolism. 4-Amino-1-isopropyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide has also been shown to inhibit cancer cell growth and induce apoptosis in vitro and in vivo. In addition, 4-Amino-1-isopropyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide has been shown to have cardioprotective effects in animal models of myocardial infarction and heart failure.

properties

IUPAC Name

4-amino-N-(3-morpholin-4-ylpropyl)-1-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N5O2/c1-11(2)19-10-12(15)13(17-19)14(20)16-4-3-5-18-6-8-21-9-7-18/h10-11H,3-9,15H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJNZDMOUHPRZLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)C(=O)NCCCN2CCOCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-isopropyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide

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